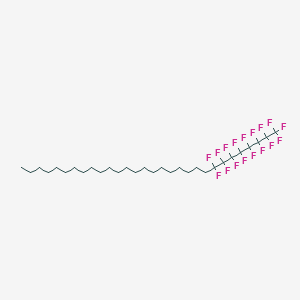

1-(Perfluorooctyl)docosane

Description

1-(Perfluorooctyl)docosane is a fluorinated hydrocarbon characterized by a 22-carbon alkyl chain (docosane) attached to a perfluorooctyl group (C₈F₁₇). This structure combines the hydrophobicity of the long alkyl chain with the extreme chemical inertness and lipophobicity of the perfluorinated segment. For instance, perfluorooctyl derivatives are known for their low surface tension, thermal stability, and resistance to degradation . Applications may include use in surfactants, emulsifiers, or biomedical oxygen carriers, similar to other fluorocarbon-based systems .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(31,32)24(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)47/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBKJPDTNKYKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)8(CH2)22H, C30H45F17 | |

| Record name | Triacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881384 | |

| Record name | 1-(Perfluorooctyl)docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137338-40-0 | |

| Record name | 1-(Perfluorooctyl)docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluorooctyl)docosane typically involves the fluorination of long-chain hydrocarbons. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. These methods allow for the large-scale production of highly fluorinated compounds with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluorooctyl)docosane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: These reactions can occur in the presence of strong nucleophiles or under high-energy conditions.

Reduction Reactions: Although rare, reduction can be achieved using strong reducing agents.

Common Reagents and Conditions:

Substitution: Strong nucleophiles such as alkoxides or amines can be used.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Major Products: The products of these reactions are typically less fluorinated derivatives or compounds with modified functional groups.

Scientific Research Applications

1-(Perfluorooctyl)docosane has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of fluorination on molecular stability and reactivity.

Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique magnetic properties.

Medicine: Explored for its use in drug delivery systems and as a component in medical imaging techniques.

Industry: Utilized in the production of high-performance materials, including lubricants and coatings, due to its chemical inertness and thermal stability.

Mechanism of Action

The mechanism by which 1-(Perfluorooctyl)docosane exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s inertness makes it suitable for applications where chemical reactivity needs to be minimized.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 1-(Perfluorooctyl)docosane with key fluorinated analogs:

*Inferred from structural analogs (e.g., 1-(Perfluoro-N-octyl)dodecane ).

†Calculated based on molecular formula.

Key Observations:

- Chain Length and Fluoroalkyl Group: The docosane chain in this compound provides greater hydrophobicity compared to shorter-chain analogs like 1-(Perfluoro-N-octyl)dodecane (12C). This may enhance its stability in non-polar environments but reduce solubility in fluorinated solvents .

- Functional Groups : Unlike PFOA (carboxylic acid) or perfluorooctyl iodide (iodide terminal), this compound lacks polar termini, rendering it more chemically inert. This inertness likely reduces biological interactions, though its environmental persistence remains a concern .

Environmental and Toxicological Profiles

- Persistence : Like PFOA and PFOS, this compound’s perfluorinated segment is resistant to metabolic and environmental degradation. However, the absence of ionic groups (e.g., sulfonate or carboxylate) may reduce bioaccumulation compared to PFOA .

- Regulatory restrictions on PFOA/PFOS highlight the need for caution with analogous structures .

Biological Activity

1-(Perfluorooctyl)docosane, also known by its CAS number 137338-40-0, is a perfluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential implications in various fields.

Chemical Structure and Properties

This compound is a long-chain hydrocarbon with a perfluorinated octyl group attached to a docosane backbone. The presence of fluorine atoms significantly alters its physical and chemical properties, such as hydrophobicity and thermal stability. These characteristics may influence its interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several areas of interest:

- Toxicology : Studies indicate that perfluorinated compounds can exhibit toxic effects in various organisms. For instance, exposure to perfluorinated compounds has been linked to liver toxicity and developmental issues in aquatic species.

- Endocrine Disruption : Some studies suggest that perfluorinated compounds can disrupt endocrine functions, potentially affecting hormone levels and reproductive health in mammals.

- Cellular Interactions : Research indicates that this compound may interact with cell membranes due to its hydrophobic nature, potentially influencing cellular uptake of other substances.

The mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that:

- Membrane Interaction : The compound's hydrophobic properties may allow it to integrate into lipid bilayers, altering membrane fluidity and permeability.

- Protein Binding : There is potential for binding with proteins involved in signaling pathways, which could lead to downstream effects on gene expression and cellular function.

Toxicological Assessments

A study conducted on aquatic organisms demonstrated that exposure to various perfluorinated compounds, including this compound, resulted in significant liver damage and altered metabolic functions. The study highlighted the need for further investigation into the long-term effects of these compounds on wildlife and ecosystems .

Endocrine Disruption Studies

Research involving rodents exposed to perfluorinated compounds showed alterations in hormone levels, particularly thyroid hormones. This disruption raises concerns about the potential implications for human health, especially regarding reproductive health .

Cellular Studies

In vitro studies have shown that perfluorinated compounds can affect cell viability and proliferation. For instance, human liver cells exposed to varying concentrations of this compound exhibited altered growth patterns, suggesting that this compound may influence cellular signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 137338-40-0 | Potential endocrine disruptor |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | Liver toxicity, endocrine disruption |

| Perfluorononanoic acid (PFNA) | 375-95-1 | Developmental toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.